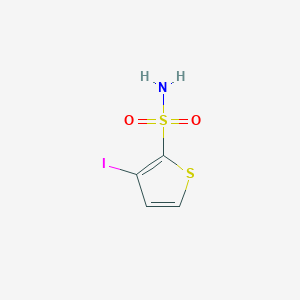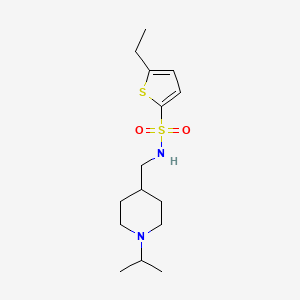![molecular formula C12H19N3O4S B2399274 9-((1-甲基-1H-吡唑-4-基)磺酰基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷 CAS No. 1797296-13-9](/img/structure/B2399274.png)
9-((1-甲基-1H-吡唑-4-基)磺酰基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound that has been the subject of extensive research in recent years. This compound has shown great potential as a tool for scientific research, particularly in the areas of biochemistry and physiology. In
作用机制
The mechanism of action of 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is not fully understood, but it is believed to work by binding to specific regions of proteins and altering their activity. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. By binding to these proteins, it can modulate their activity and affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are diverse and depend on the specific proteins it interacts with. Some of the effects that have been observed include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions. These effects can have a wide range of physiological consequences, including changes in cellular metabolism, gene expression, and cell signaling.
实验室实验的优点和局限性
One of the main advantages of using 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane in lab experiments is its specificity for certain proteins. This compound has been shown to bind to specific regions of proteins with high affinity, making it a valuable tool for studying protein function. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its effects can be difficult to interpret, as they are highly dependent on the specific proteins it interacts with. Additionally, this compound may not be suitable for use in certain experimental systems, such as those with highly complex protein networks.
未来方向
There are many future directions for research on 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane. One area of research that is currently being explored is the development of new drugs and therapies based on this compound. Additionally, researchers are working to identify new proteins that this compound can interact with, in order to expand its range of applications. Finally, there is ongoing research aimed at understanding the mechanism of action of this compound, which could lead to new insights into protein function and regulation.
合成方法
The synthesis method of 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves a series of chemical reactions. The starting materials for this synthesis are 1,5-dioxa-9-azaspiro[5.5]undecane and 1-methyl-1H-pyrazole-4-carbaldehyde. These two compounds are reacted together in the presence of a suitable catalyst to form the desired product. The synthesis method has been optimized over time to improve the yield and purity of the product.
科学研究应用
- CDK2 抑制:研究探索了吡唑环在嘧啶基-C4 位置上的区域异构体对 CDK2 抑制的影响。 例如,5-氟-N-(1-甲基-1H-吡唑-4-基)-4-(1-甲基-1H-吡唑-5-基)嘧啶-2-胺已被合成并研究 .
医药化学与药物研发
属性
IUPAC Name |
9-(1-methylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-10-11(9-13-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFJNAWLSTHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)


![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)
![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)